(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide
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Overview
Description
(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide: is a chemical compound with the molecular formula C3H6BrN3O. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a range of functionalized oxadiazoles .
Scientific Research Applications
Chemistry: In chemistry, (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug development.
Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of high-energy materials and as a precursor for the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness: (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the methanamine group.
Properties
IUPAC Name |
1,2,5-oxadiazol-3-ylmethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.BrH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSUQOOGZDTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138290-87-4 |
Source
|
Record name | (1,2,5-oxadiazol-3-yl)methanamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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